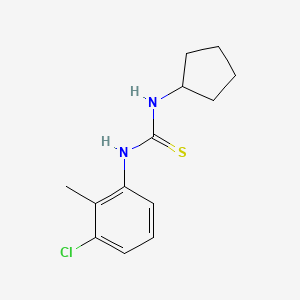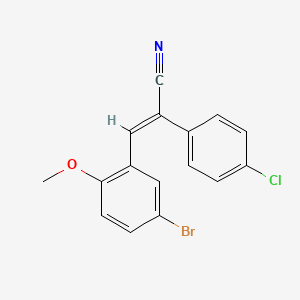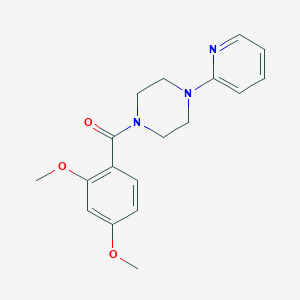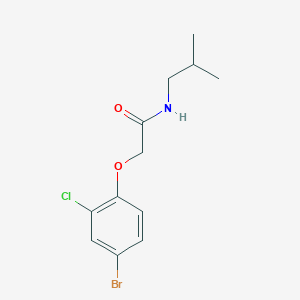
N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea (CMCPTU) is a thiourea derivative that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain perception and thermoregulation. CMCPTU has been shown to have a high affinity for TRPV1, making it an ideal tool for studying the channel's function and potential therapeutic applications.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea works by binding to a specific site on the TRPV1 channel, inhibiting its activation by various stimuli, including heat, capsaicin, and acidic pH. This inhibition of TRPV1 activation leads to a reduction in pain perception and other physiological effects.
Biochemical and Physiological Effects:
In addition to its role as a TRPV1 inhibitor, N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other ion channels, including the voltage-gated potassium channel Kv1.3, which plays a role in T-cell activation and proliferation. N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea in lab experiments is its high potency and specificity for TRPV1. This makes it an ideal tool for studying the function of TRPV1 channels and their potential therapeutic applications. However, one limitation of using N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea is that it can also inhibit the activity of other ion channels and enzymes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea. One area of interest is the development of more potent and specific TRPV1 inhibitors for potential therapeutic applications. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as inflammation and immune function. Additionally, the potential use of N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea as a tool for studying the function of other ion channels and enzymes warrants further investigation.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with cyclopentylamine. The reaction is carried out in anhydrous toluene, and the resulting product is purified by recrystallization. The yield of N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea is typically around 70%.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been widely used in scientific research to study the function of TRPV1 channels. It has been shown to be a potent inhibitor of TRPV1 activation, making it an ideal tool for investigating the role of TRPV1 in pain perception, thermoregulation, and other physiological processes. N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has also been used to study the potential therapeutic applications of TRPV1 inhibitors in the treatment of chronic pain, inflammation, and other conditions.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2S/c1-9-11(14)7-4-8-12(9)16-13(17)15-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDKRENUYDTXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-cyclopentylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)

![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)

![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)


![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5708388.png)